![molecular formula C10H13NO2 B11756325 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with hydroxyl groups at positions 1 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol can be achieved through various synthetic routes. One common method involves the reduction of azides derived from 1,2-amino azides and α,β-unsaturated ketones via an intramolecular aza-Wittig reaction. This reaction leads to the formation of the azepine ring, which can then be further functionalized to introduce the hydroxyl groups at positions 1 and 7 .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. For example, a multi-step reaction involving aluminum chloride, sodium hydroxide, and bromine can be used to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of saturated heterocycles.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, saturated heterocycles, and substituted ethers or esters, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as selective 5-HT2C receptor agonists, which are involved in the regulation of mood, appetite, and other physiological functions. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol include:
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the hydroxyl groups at positions 1 and 7.
Benzodiazepines: Contain a benzene ring fused to a diazepine ring.
Oxazepines: Contain an oxygen atom in the seven-membered ring.
Thiazepines: Contain a sulfur atom in the seven-membered ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 7 enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-3-benzazepine-5,8-diol |
InChI |
InChI=1S/C10H13NO2/c12-8-1-2-9-7(5-8)3-4-11-6-10(9)13/h1-2,5,10-13H,3-4,6H2 |
Clé InChI |
ASAZHZIGBRQWTH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C2=C1C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



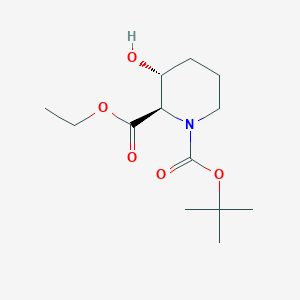
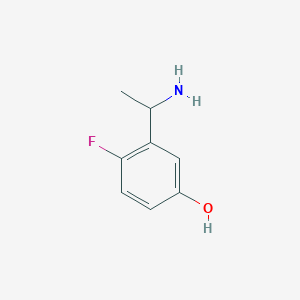
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)
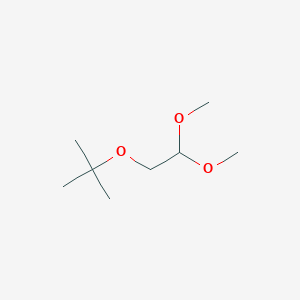
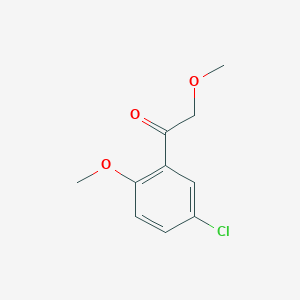

![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

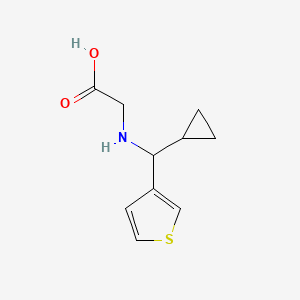
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
